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Compound of Interest

Compound Name: Pioglitazone

Cat. No.: B026386 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals investigating the off-

target kinase effects of Pioglitazone.

Frequently Asked Questions (FAQs)
Q1: What is the primary known mechanism of action of Pioglitazone?

Pioglitazone is a thiazolidinedione (TZD) class of antidiabetic medication. Its primary

mechanism of action is as a potent agonist of the Peroxisome Proliferator-Activated Receptor-

gamma (PPARγ), a nuclear receptor that regulates gene expression involved in glucose and

lipid metabolism.[1] While its on-target effects on PPARγ are well-established, emerging

evidence indicates that Pioglitazone can also exert effects on cellular signaling pathways

independent of PPARγ activation, some of which involve the modulation of kinase activity.

Q2: Does Pioglitazone have known off-target effects on kinase signaling pathways?

Yes, several studies have reported that Pioglitazone can modulate key kinase signaling

pathways, including:

MAPK Pathway: Pioglitazone has been shown to induce sustained activation of the

Mitogen-Activated Protein Kinase (MAPK) pathway in certain cancer cells, an effect that

appears to be independent of PPARγ.[2] In other contexts, such as in vascular smooth
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muscle cells, Pioglitazone can inhibit the basal phosphorylation of ERK, a key component of

the MAPK pathway.[3]

PI3K/Akt Pathway: The drug's effects on the PI3K/Akt pathway appear to be context-

dependent. Some studies suggest that the anti-leukemic effects of Pioglitazone can be

attenuated by the compensatory activation of the PI3K/Akt pathway.[4] Conversely, in 3T3-L1

adipocytes, Pioglitazone does not directly affect insulin-stimulated PI 3-kinase activity but

rather interferes with a negative control mechanism that antagonizes this pathway.[5]

AMPK Pathway: Pioglitazone has been demonstrated to activate AMP-activated protein

kinase (AMPK) in skeletal muscle, liver, and adipose tissue.[6][7][8] This activation is

associated with increased phosphorylation of AMPK and its downstream target, acetyl-CoA

carboxylase (ACC).[6][7]

Q3: Is there a comprehensive kinase inhibition profile (kinome scan) available for Pioglitazone
with IC50 values?

Currently, a comprehensive, publicly available kinome scan of Pioglitazone with IC50 values

against a large panel of kinases is not readily found in the scientific literature. While a chemical

proteomics study identified potential off-target binding partners, including Salt-Inducible Kinase

2 (SIK2), it did not provide functional inhibition data (IC50 values).[2] Most of the available data

focuses on the downstream effects on signaling pathways rather than direct, quantitative

inhibition of a wide range of kinases.

Q4: At what concentrations are the off-target effects of Pioglitazone typically observed in vitro?

The concentrations of Pioglitazone used in in-vitro studies to observe effects on kinase

signaling pathways typically range from the low micromolar to higher micromolar

concentrations. For example, inhibition of cancer cell proliferation has been observed with an

IC50 ranging between 5 and 10 μM. Activation of AMPK and inhibition of ERK phosphorylation

in vascular smooth muscle cells have been demonstrated at 30 μM.[3] It is crucial to note that

these are cellular effects and may not reflect direct kinase inhibition constants.

Data Presentation
As a comprehensive kinome scan with IC50 values for Pioglitazone is not publicly available,

the following table summarizes the observed effects on key signaling kinases and the
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concentrations at which these effects were reported in cellular assays.

Kinase/Pathwa
y Component

Observed
Effect

Cell
Type/System

Pioglitazone
Concentration

Reference

MAPK (ERK)
Sustained

Activation

MCF7 breast

cancer cells
Not specified [2]

MAPK (ERK1/2)

Inhibition of

basal

phosphorylation

Human aortic

vascular smooth

muscle cells

30 μM [3]

PI3K/Akt
Compensatory

activation

Acute myeloid

leukemia cells
Not specified [4]

AMPK

Increased

phosphorylation

(Activation)

Human skeletal

muscle

45 mg/day (in

vivo)
[6][7]

AMPK

Increased

phosphorylation

(Activation)

Rat liver and

adipose tissue

3 mg/kg/day (in

vivo)
[8]

p38 MAPK
Inhibition of

phosphorylation

Rat mesangial

cells
Not specified
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Caption: Overview of kinase signaling pathways modulated by Pioglitazone.

Experimental Workflow for Assessing Kinase Pathway
Activation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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